3-(2-Chlorobenzyloxy)-5-methylphenol
Description
3-(2-Chlorobenzyloxy)-5-methylphenol is a phenolic compound characterized by a 5-methylphenol core substituted at the 3-position with a 2-chlorobenzyloxy group.
Properties
Molecular Formula |
C14H13ClO2 |
|---|---|
Molecular Weight |
248.70 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methoxy]-5-methylphenol |
InChI |
InChI=1S/C14H13ClO2/c1-10-6-12(16)8-13(7-10)17-9-11-4-2-3-5-14(11)15/h2-8,16H,9H2,1H3 |
InChI Key |
LYZHZTICZRADFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC=CC=C2Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Key structural analogs differ in substituent type, position, and electronic effects:
Physicochemical and Functional Insights
- Steric and Electronic Effects : Ortho-chlorine on the benzyloxy group introduces steric bulk and electron-withdrawing effects, which may hinder enzymatic degradation or alter binding affinities in biological targets .
- Solubility: Methoxy-substituted analogs (e.g., 3-O-methyldiorcinol) exhibit higher aqueous solubility than halogenated derivatives, emphasizing the trade-off between lipophilicity and solubility .
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